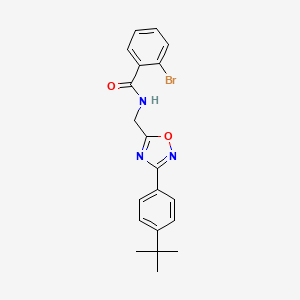
4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMSF, which stands for phenylmethylsulfonyl fluoride. PMSF is a protease inhibitor that is commonly used in biochemical and molecular biology research.
Wirkmechanismus
PMSF irreversibly binds to the active site of serine proteases, which are a type of protease that is commonly found in biological systems. This binding occurs via the formation of a covalent bond between the serine residue in the active site and the sulfonyl fluoride group of PMSF. This covalent bond prevents the protease from cleaving its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its protease inhibitory activity, PMSF has been shown to inhibit the activity of other enzymes such as lipases, esterases, and phospholipases. PMSF has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMSF in lab experiments is its specificity for serine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other biochemical processes. However, PMSF has some limitations, such as its irreversibility and potential toxicity. Additionally, PMSF may not be effective against all types of proteases, and its inhibitory activity may be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research on PMSF. One area of interest is the development of more specific and potent protease inhibitors based on the structure of PMSF. Additionally, PMSF could be used as a tool for studying the role of proteases in various biological processes, such as inflammation and cancer. Finally, the potential therapeutic applications of PMSF in the treatment of diseases such as cancer and Alzheimer's disease could be explored further.
Synthesemethoden
The synthesis of PMSF involves the reaction of phenylmethylsulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and purified to obtain PMSF. This synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins, and their activity can be detrimental to many biochemical and physiological processes. PMSF inhibits the activity of proteases by irreversibly binding to their active sites, thus preventing the breakdown of proteins.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-12-3-5-13(6-4-12)21(19,20)15-11-14(18)17-9-7-16(2)8-10-17/h3-6,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXDZQZZUHLLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

